2,4-Dichloro-5-methylquinoline
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Overview
Description
2,4-Dichloro-5-methylquinoline is a derivative of quinoline, a nitrogen-containing heterocyclic aromatic compound. Quinoline and its derivatives are known for their wide range of biological activities and applications in medicinal and industrial chemistry. The presence of chlorine and methyl groups on the quinoline ring enhances its chemical reactivity and biological activity, making it a compound of interest in various research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-methylquinoline can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid, can be adapted to produce quinoline derivatives . Another method is the Friedländer synthesis, which involves the reaction of 2-aminobenzophenone with aldehydes or ketones .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as heteropolyacids or metal catalysts, can enhance the efficiency of the synthesis . Microwave-assisted synthesis and solvent-free conditions are also employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-5-methylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: The chlorine atoms on the quinoline ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
2,4-Dichloro-5-methylquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-5-methylquinoline involves its interaction with various molecular targets. The compound can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication . This inhibition leads to the disruption of DNA synthesis and ultimately bacterial cell death. Additionally, the compound’s ability to form complexes with metal ions can interfere with the function of metalloenzymes .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloroquinoline: Lacks the methyl group, which can affect its reactivity and biological activity.
5-Methylquinoline: Lacks the chlorine atoms, resulting in different chemical properties and applications.
2-Chloro-5-methylquinoline: Contains only one chlorine atom, which can influence its chemical behavior and biological effects.
Uniqueness
2,4-Dichloro-5-methylquinoline is unique due to the presence of both chlorine and methyl groups on the quinoline ring. This combination enhances its chemical reactivity and biological activity, making it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2,4-dichloro-5-methylquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N/c1-6-3-2-4-8-10(6)7(11)5-9(12)13-8/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTYBONINZZLPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)N=C(C=C2Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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